Potassium cyclohexanebutyrate chemical properties
Potassium cyclohexanebutyrate chemical properties
An In-depth Technical Guide to the Chemical Properties of Potassium Cyclohexanebutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of potassium cyclohexanebutyrate (also known as potassium 4-cyclohexylbutanoate). While specific applications in drug development are not extensively documented in public literature, this guide synthesizes foundational chemical data to support its potential use as a specialty chemical, building block, or excipient in pharmaceutical research. The information presented is grounded in the established chemistry of carboxylic acids and their alkali metal salts, providing both theoretical and practical insights for laboratory professionals. This document offers detailed experimental protocols, predicted and comparative spectroscopic data, and analytical methodologies to facilitate further research and application development.
Introduction and Chemical Identity
Potassium cyclohexanebutyrate is the potassium salt of cyclohexanebutyric acid. As a salt of a weak acid and a strong base, it is expected to be a water-soluble, crystalline solid at standard conditions. The structure combines a nonpolar, bulky cyclohexyl group with an ionic carboxylate, giving it amphiphilic characteristics. This guide will detail its fundamental chemical and physical properties.
Nomenclature and Structure
| Identifier | Value | Source |
| IUPAC Name | potassium;4-cyclohexylbutanoate | [1] |
| Synonyms | Cyclohexanebutyric acid potassium salt, Potassium 4-cyclohexylbutyrate | [2][3] |
| CAS Number | 62638-03-3 | [2] |
| Molecular Formula | C₁₀H₁₇KO₂ | [2] |
| Molecular Weight | 208.34 g/mol | [2] |
| Chemical Structure | ![]() |
Synthesis and Purification
The synthesis of potassium cyclohexanebutyrate is a straightforward acid-base neutralization reaction. The process involves the deprotonation of cyclohexanebutyric acid by a potassium base. The general reaction is highly efficient and yields the salt and water as the sole byproduct.
Reaction Principle
The hydroxyl proton of the carboxylic acid is acidic and readily reacts with a strong base like potassium hydroxide (KOH). The resulting carboxylate anion forms an ionic bond with the potassium cation.[4]
Reaction: C₆H₁₁(CH₂)₃COOH + KOH → C₆H₁₁(CH₂)₃COOK + H₂O
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis from cyclohexanebutyric acid.
Materials:
-
Cyclohexanebutyric acid (C₁₀H₁₈O₂, MW: 170.25 g/mol )
-
Potassium hydroxide (KOH, MW: 56.11 g/mol )
-
Ethanol, 95% or absolute
-
Deionized water
-
pH indicator paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (58.7 mmol) of cyclohexanebutyric acid in 100 mL of ethanol. Stir at room temperature until all the solid has dissolved.
-
Base Preparation: In a separate beaker, prepare a 1.0 M solution of KOH by dissolving approximately 3.3 g (58.8 mmol, 1.0 eq) of KOH pellets in 59 mL of deionized water. Caution: This is an exothermic process. Allow the solution to cool to room temperature.
-
Titration/Neutralization: Slowly add the 1.0 M KOH solution dropwise to the stirring ethanolic solution of the acid at room temperature. Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral to slightly basic (pH 7-8).[5]
-
Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (40-50 °C) to avoid decomposition.
-
Isolation: The resulting solid is crude potassium cyclohexanebutyrate. Dry the solid under vacuum to remove residual solvent.
Workflow for Synthesis
Caption: Workflow for the synthesis and purification of potassium cyclohexanebutyrate.
Detailed Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude salt, especially for removing any unreacted starting material or excess base.[6]
Materials:
-
Crude potassium cyclohexanebutyrate
-
Ethanol, absolute
-
Acetone (as an anti-solvent)
Procedure:
-
Dissolution: Dissolve the crude salt in a minimum amount of hot absolute ethanol. Heat the solvent near its boiling point and add it portion-wise to the salt until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Complete Precipitation: Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to obtain pure potassium cyclohexanebutyrate.
Physical and Chemical Properties
The physical properties of potassium cyclohexanebutyrate are dictated by its ionic nature and the bulky hydrocarbon tail. While specific experimental data for the salt is limited, properties can be reliably predicted based on its parent acid and analogous potassium carboxylates.
Physical Properties
| Property | Value | Notes / Source |
| Appearance | Off-white, odorless, crystalline powder/solid | [1] |
| Melting Point | N/A (Not experimentally determined) | [1] |
| > 300 °C (Estimated) | Based on analogous salts like potassium butyrate (m.p. 352.9 °C).[7] | |
| Boiling Point | Decomposes before boiling | Typical for ionic salts. The boiling point of the parent acid is ~283 °C.[1] |
| Solubility in Water | Highly soluble | As a potassium salt of a carboxylic acid, it is ionic and readily dissolves in water.[8] |
| ~290 g/100 mL at 25-30 °C (Estimated) | Estimated based on the high solubility of potassium butyrate (296.8 g/100 mL at 31.25 °C).[7] | |
| Solubility in Organic Solvents | Insoluble in nonpolar solvents (e.g., hexane). Sparingly soluble in polar aprotic solvents (e.g., acetone). Soluble in polar protic solvents (e.g., methanol). | Based on general solubility of potassium carboxylates.[7] |
| Hygroscopicity | Hygroscopic | The material readily absorbs moisture from the air.[1] |
Properties of the Parent Carboxylic Acid
Understanding the parent acid is crucial for predicting the behavior of the salt.
| Property | Cyclohexanebutyric Acid | Source |
| CAS Number | 4441-63-8 | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Melting Point | 30-32 °C | [2] |
| pKa | ~4.84 (Predicted) | [9] |
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The conversion of the carboxylic acid to the carboxylate salt results in distinct changes in the IR spectrum.
-
Disappearance of the O-H Stretch: The very broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid's O-H group will be absent in the spectrum of the salt.[10]
-
Appearance of Carboxylate Stretches: The sharp, strong carbonyl (C=O) stretch of the acid (typically ~1700-1720 cm⁻¹) is replaced by two new, strong bands for the carboxylate anion (COO⁻):[11]
-
Asymmetric Stretch (ν_as): Expected in the range of 1540-1650 cm⁻¹.
-
Symmetric Stretch (ν_s): Expected in the range of 1360-1450 cm⁻¹.
-
-
C-H Stretches: The C-H stretching vibrations of the cyclohexane and alkyl chain will remain, appearing just below 3000 cm⁻¹.
Comparative IR Data:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (very broad) |
| C=O stretch | 1700-1720 | |
| Carboxylate Salt (-COO⁻K⁺) | Asymmetric COO⁻ stretch | 1540-1650 |
| Symmetric COO⁻ stretch | 1360-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant change from the acid to the salt is the disappearance of the acidic proton.
-
Carboxylic Acid Proton (-COOH): The highly deshielded proton of the carboxylic acid, which typically appears as a broad singlet between 10-12 ppm, will be absent in the spectrum of the salt.[12]
-
Alpha-Protons (-CH₂COO⁻): The protons on the carbon alpha to the carboxylate group (at the C2 position of the butyrate chain) are expected to shift slightly upfield (to a lower ppm value) compared to the parent acid, due to the removal of the deshielding effect of the acidic proton and the increased electron density of the carboxylate group.
-
Other Protons: The signals corresponding to the protons on the rest of the alkyl chain and the cyclohexane ring will remain in the 0.8-2.0 ppm range, with minimal changes in their chemical shifts.
The carbon signals will also show predictable shifts upon salt formation.
-
Carbonyl Carbon (-COO⁻): The carbonyl carbon signal, typically found around 180 ppm for a saturated carboxylic acid, is expected to shift slightly upfield (to a lower ppm value, ~170-175 ppm) in the carboxylate salt.[13][14]
-
Alpha-Carbon (-CH₂COO⁻): The carbon alpha to the carboxylate group may also experience a slight shift.
-
Other Carbons: The remaining carbon signals of the alkyl chain and cyclohexane ring are expected to show minimal changes.
Chemical Reactivity
Potassium cyclohexanebutyrate exhibits reactivity typical of a carboxylate salt.
-
Protonation: Reaction with a strong acid (e.g., HCl) will protonate the carboxylate to regenerate the parent cyclohexanebutyric acid, which is sparingly soluble in water and will precipitate from a concentrated aqueous solution.
-
Nucleophilic Substitution: The carboxylate anion is a good nucleophile and can react with alkyl halides (e.g., ethyl iodide) to form esters (e.g., ethyl cyclohexanebutyrate). This is a standard Sₙ2 reaction.
-
Solubility and pH: The salt of a weak acid and strong base, its aqueous solutions will be slightly basic due to the hydrolysis of the carboxylate ion: C₁₀H₁₇O₂⁻ + H₂O ⇌ C₁₀H₁₇O₂H + OH⁻
Analytical Methods
Quantitative analysis of potassium cyclohexanebutyrate can be achieved through several well-established methods.
Titrimetric Analysis
A straightforward and common method for determining the purity of a carboxylate salt is non-aqueous acid-base titration.[15]
Principle: The carboxylate salt acts as a weak base in a non-aqueous solvent (like glacial acetic acid) and can be titrated with a strong acid, such as perchloric acid.[16]
Detailed Experimental Protocol: Non-Aqueous Titration
-
Sample Preparation: Accurately weigh approximately 200-300 mg of potassium cyclohexanebutyrate and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Indicator: Add 2-3 drops of a suitable indicator, such as crystal violet (0.5% in glacial acetic acid). The initial color of the solution will be violet (basic).[16]
-
Titration: Titrate the sample solution with standardized 0.1 N perchloric acid in acetic acid.
-
Endpoint: The endpoint is reached when the color of the solution changes from violet to blue-green (acidic).
-
Calculation: The purity of the salt can be calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) can be used to quantify the cyclohexanebutyrate anion.[17][18]
Principle: Reversed-phase HPLC is suitable for separating and quantifying aliphatic carboxylic acids. Detection is typically done with a UV detector at a low wavelength (~210 nm) or with a mass spectrometer (LC-MS).[19][20]
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV at 210 nm or ESI-MS in negative ion mode.
-
Quantification: An external standard curve is prepared using known concentrations of a potassium cyclohexanebutyrate standard.
Workflow for Analytical Quantification
Caption: Common analytical workflows for the quantification of potassium cyclohexanebutyrate.
Potential Applications in Drug Development
While no specific pharmaceutical applications for potassium cyclohexanebutyrate are documented in peer-reviewed literature, its chemical structure suggests several potential roles in drug development, primarily as a formulation excipient or a synthetic intermediate.
-
Solubility Enhancement: Converting a poorly water-soluble acidic drug into a potassium salt is a common strategy to increase its aqueous solubility and dissolution rate, which can improve bioavailability for oral dosage forms. The cyclohexanebutyrate anion would be the counter-ion in such a formulation.
-
Lipophilic Moiety in Drug Design: The cyclohexane group is a non-polar, rigid scaffold. In medicinal chemistry, such groups are often incorporated into drug candidates to enhance binding to hydrophobic pockets in target proteins or to improve metabolic stability.[4][21] Cyclohexanebutyric acid and its derivatives could serve as starting materials for the synthesis of new chemical entities where this lipophilic tail is a key pharmacophoric feature.
-
Excipient in Formulations: Potassium salts are often used in pharmaceutical formulations to adjust pH or as a source of potassium, an essential electrolyte.[14]
Safety and Handling
-
Hazards: Potassium cyclohexanebutyrate is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Precautions: Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. The material is hygroscopic and should be protected from moisture.[1]
Conclusion
Potassium cyclohexanebutyrate is a simple carboxylate salt with well-defined, predictable chemical properties based on its structure. Its synthesis and analysis can be achieved through standard, robust laboratory procedures. Although its direct application in pharmaceuticals is not yet established, its properties make it a compound of interest for formulation scientists seeking to create salt forms of acidic APIs or for medicinal chemists designing molecules with specific lipophilic characteristics. This guide provides the foundational technical information necessary for researchers to confidently handle, analyze, and explore the potential of this compound.
References
-
UCLA Web VOH (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]
-
American Elements (n.d.). Potassium Cyclohexanebutyrate. Retrieved from [Link]
- Alén, R., & Niemelä, K. (2007). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry.
- van der Hage, E. R., et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
-
Alén, R., & Niemelä, K. (2007). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Chemical-Suppliers.eu (n.d.). Potassium cyclohexane butyrate | CAS 62638-03-3. Retrieved from [Link]
- Shpigun, O. A., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(21), 6595.
- Reyes, G., et al. (2025). Journal of Chromatography B.
-
Frost, R. L., & Kristof, J. (2008). Infrared spectroscopic study of potassium and cesium acetate-intercalated kaolinites. ResearchGate. Retrieved from [Link]
-
Kiper, R. A. (n.d.). Properties of substance: potassium butyrate. Retrieved from [Link]
-
Wikipedia (n.d.). Solubility table. Retrieved from [Link]
- Metin, Z. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- De Clercq, E. (2022).
-
Reddit (2015, October 1). Help dissolving potassium carboxylate salt in water. r/chemistry. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
BrainKart (2018, March 20). Non-Aqueous Titrations: Methodology. Retrieved from [Link]
-
Pharmacy Study Material (2016, December 1). Non-aqueous Titrations. Retrieved from [Link]
- Google Patents (n.d.). US9056848B2 - Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.
-
Brainly (2024, August 2). Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid? Retrieved from [Link]
-
Scribd (n.d.). Non-Aqueous Titration Techniques | PDF. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Basicmedical Key (2016, June 24). Titrimetric and chemical analysis methods. Retrieved from [Link]
-
SpectraBase (n.d.). Potassium acetate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.
-
NIST (n.d.). potassium butyrate. NIST Chemistry WebBook. Retrieved from [Link]
- Taylor, R. J. K., & Unsworth, W. P. (2017). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. RSC Medicinal Chemistry, 8(10), 1047-1081.
- Google Patents (n.d.). US1338235A - Process for the recovery of potassium salts.
-
De Clercq, E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Retrieved from [Link]
-
Oregon State University (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ACS Publications (n.d.). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. Chemical Reviews. Retrieved from [Link]
- Hassan, A. H. E., & Lee, Y. S. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
-
Chemistry LibreTexts (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Scribd (n.d.). Crystallization | PDF. Retrieved from [Link]
-
ResearchGate (n.d.). \Vidar\projects\an_lab\Lab manual\Potassium persulfate recrystallization.wpd. Retrieved from [Link]
-
Scribd (n.d.). Solvent Reclaiming by Crystallization of Potassium PDF | PDF | Filtration | Solubility. Retrieved from [Link]
-
Reddit (2025, March 30). Potassium Perchlorate Recrystallization. r/crystalgrowing. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. d-nb.info [d-nb.info]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. potassium butyrate [chemister.ru]
- 8. NON AQUEOUS TITRATION.pptx [slideshare.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. brainkart.com [brainkart.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dream.cnrs.fr [dream.cnrs.fr]
- 21. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

